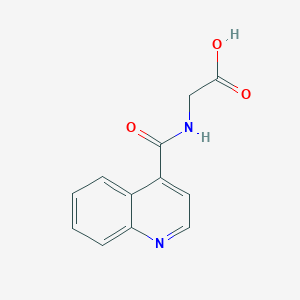

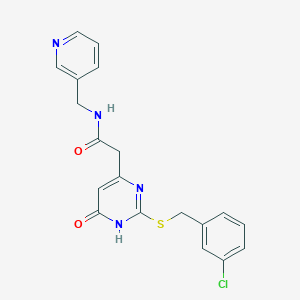

2-(喹啉-4-甲酰胺)乙酸

货号:

B2964326

CAS 编号:

859182-01-7

分子量:

230.223

InChI 键:

LCRQPJJJOBOXSO-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Synthesis Analysis

Quinoline and its analogs can be synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . For example, the Ptzinger quinoline synthesis, also known as the Ptzinger–Borsche reaction, involves isatin reacting with a-methylene carbonyl compound in the presence of a base in ethanol to provide substituted quinoline derivative .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Physical and Chemical Properties Analysis

The yield of the synthesized compound was 154 mg (51.3%); it is a gray powder with a melting point of 97–99°C . The IR spectrum shows peaks at 3377.9–2531.8 (br, acid-OH.), 2982.0 (C-H str.), 2903.7 (C-H str.), 1721.2 (acidic C=O), 1641.0 (imine C=N), 1584.7 (aromatic C=C) .科学研究应用

合成和表征

- 新型合成方法:研究人员已经开发出合成喹啉衍生物(包括 2-(喹啉-4-甲酰胺)乙酸)的新方法。这些方法通常涉及一锅法方案,使用各种催化剂和条件以优化结果 (Gabrielli 等人,2016)。

生物学应用

- 神经保护特性:一些喹啉衍生物在治疗神经系统疾病方面显示出潜力。例如,一项研究合成了一种喹啉生物碱,并证明了其在帕金森病模型中的神经保护作用,表明类似喹啉化合物具有潜在的治疗应用 (Lee 等人,2022)。

化学性质和分析

- 结构分析:已经使用各种光谱和晶体学技术对喹啉衍生物进行了详细的结构分析。这些研究提供了对这些化合物的分子结构和性质的见解,这对于理解它们的化学行为和潜在应用至关重要 (Polo-Cuadrado 等人,2021)。

超分子化学

- 配合物形成:喹啉衍生物已被用于创建具有有趣结构性质的新配合物。例如,已经合成并表征了涉及喹啉-2-羧酸根离子的配合物,揭示了独特的一维结构和各种应用的潜力 (Dobrzyńska 等人,2009)。

潜在的医学应用

- HIV-1 整合酶变构抑制剂:喹啉-3-基乙酸衍生物已被确定为 HIV-1 整合酶的变构抑制剂,在抑制 HIV-1 复制方面显示出前景。这突出了喹啉衍生物在开发新的抗逆转录病毒疗法中的潜力 (Kessl 等人,2012)。

作用机制

属性

IUPAC Name |

2-(quinoline-4-carbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11(16)7-14-12(17)9-5-6-13-10-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRQPJJJOBOXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

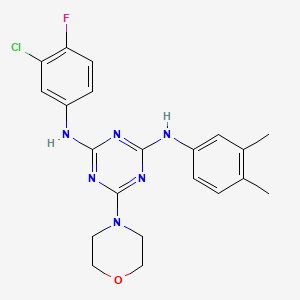

N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-...

Cat. No.: B2964243

CAS No.: 898630-98-3

[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2964244

CAS No.: 69277-99-2

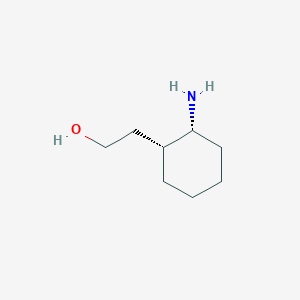

Rel-2-((1R,2R)-2-aminocyclohexyl)ethan-1-ol

Cat. No.: B2964247

CAS No.: 1229039-41-1

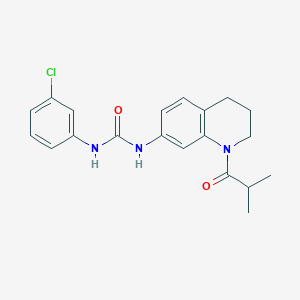

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benz...

Cat. No.: B2964248

CAS No.: 922451-54-5

![[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2964244.png)

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2964248.png)

![ethyl 4-[[(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2964249.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2964251.png)

![N-benzyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2964252.png)

![N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964253.png)

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide](/img/structure/B2964256.png)

![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2964260.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2964261.png)

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2964265.png)